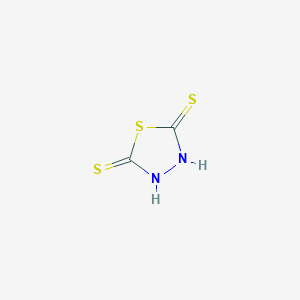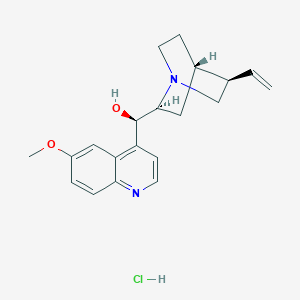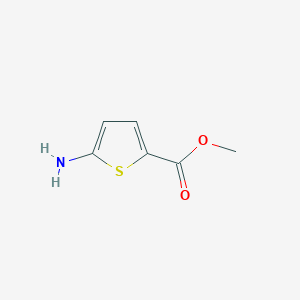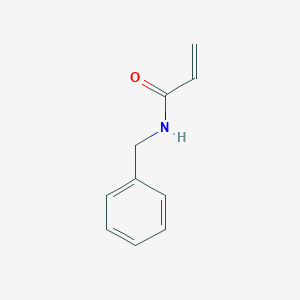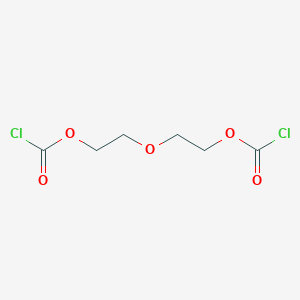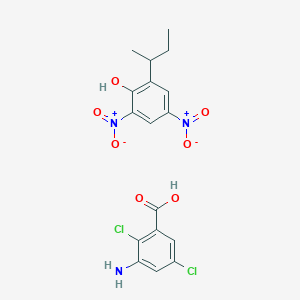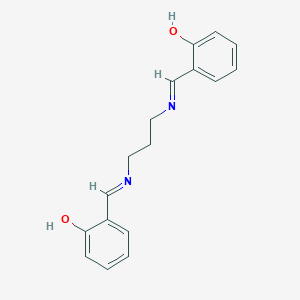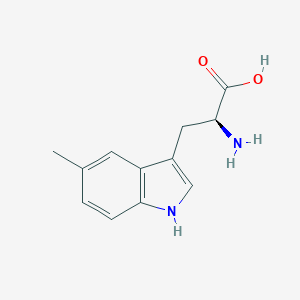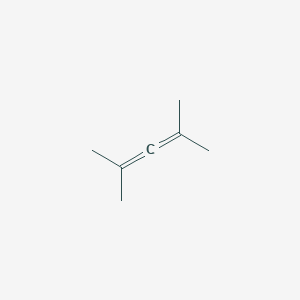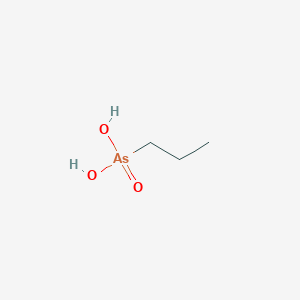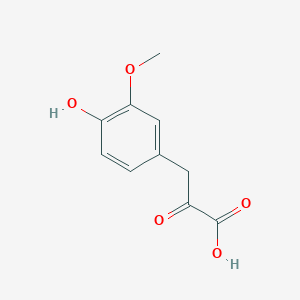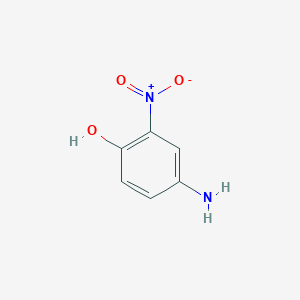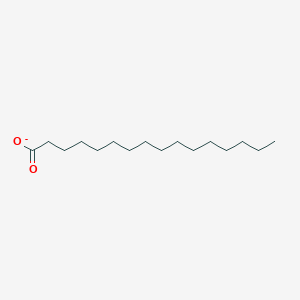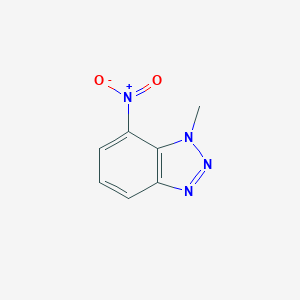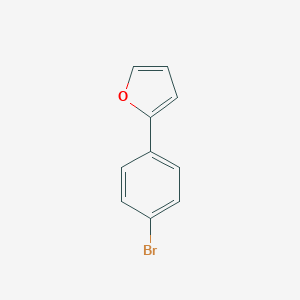
2-(4-Bromophenyl)furan
Overview
Description
Tritylolmesartan Medoxomil is a chemical compound known for its role as a metabolite of Olmesartan Medoxomil, which is an angiotensin II type 1 (AT1) receptor antagonist. This compound is primarily used in the treatment of hypertension due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict.
Mechanism of Action
Target of Action
It has been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are environmentally benign and relatively stable .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound is used, is known to involve the transmetalation of organoboron reagents .
Result of Action
The compound 2-(4-Bromophenyl)furan has been synthesized and investigated for its in vitro antibacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The molecule was found to exhibit excellent activity against these bacteria, particularly NDM-positive bacteria A.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tritylolmesartan Medoxomil involves multiple steps. One common method starts with the reaction of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester with potassium carbonate in acetone. This mixture is then reacted with 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-1H-tetrazole and tetrabutylammonium bromide at 50-55°C for 15 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated to yield the intermediate product .
In the next step, the intermediate is reacted with (4-bromoethyl)-5-methyloxolan-2-one in the presence of potassium carbonate and iodine at 50-55°C. The reaction mixture is then cooled, filtered, and the solvent is evaporated to obtain the final product, Tritylolmesartan Medoxomil .
Industrial Production Methods
Industrial production of Tritylolmesartan Medoxomil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tritylolmesartan Medoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Tritylolmesartan Medoxomil into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Chemistry
In chemistry, Tritylolmesartan Medoxomil is used as a reference compound in analytical studies to understand its physicochemical properties and behavior under various conditions .
Biology
In biological research, this compound is studied for its interactions with biological molecules, such as enzymes and receptors. It helps in understanding the molecular mechanisms of hypertension and the role of angiotensin II in cardiovascular diseases.
Medicine
Medically, Tritylolmesartan Medoxomil is significant due to its antihypertensive properties. It is used in the development of new therapeutic agents targeting the renin-angiotensin system.
Industry
In the pharmaceutical industry, this compound is crucial for the synthesis of Olmesartan Medoxomil and its derivatives. It is also used in quality control processes to ensure the purity and efficacy of antihypertensive drugs .
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: The parent compound, also an AT1 receptor antagonist.
Losartan: Another AT1 receptor blocker used in hypertension treatment.
Valsartan: Similar to Olmesartan, used for managing high blood pressure and heart failure.
Uniqueness
Tritylolmesartan Medoxomil is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other AT1 receptor antagonists. Its trityl group provides additional stability, making it a valuable intermediate in the synthesis of Olmesartan Medoxomil.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(4-bromophenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKSVALROQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460912 | |
| Record name | 2-(4-bromophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-34-8 | |
| Record name | 2-(4-Bromophenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


